1-(2H-1,3-Benzodioxol-5-YL)-4-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]pyrrolidin-2-one
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Overview
Description
1-(2H-1,3-Benzodioxol-5-YL)-4-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]pyrrolidin-2-one is a complex organic compound that features a unique combination of benzodioxole, thienyl, oxadiazole, and pyrrolidinone moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
The synthesis of 1-(2H-1,3-Benzodioxol-5-YL)-4-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]pyrrolidin-2-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzodioxole and thienyl intermediates, followed by the formation of the oxadiazole ring through cyclization reactions. The final step involves the coupling of these intermediates with the pyrrolidinone moiety under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Chemical Reactions Analysis
1-(2H-1,3-Benzodioxol-5-YL)-4-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]pyrrolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole and thienyl rings, forming various substituted products
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(2H-1,3-Benzodioxol-5-YL)-4-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: Although not widely used in industrial applications, it serves as a model compound for studying the reactivity and properties of similar structures .
Mechanism of Action
The mechanism of action of 1-(2H-1,3-Benzodioxol-5-YL)-4-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
1-(2H-1,3-Benzodioxol-5-YL)-4-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]pyrrolidin-2-one can be compared with other similar compounds, such as:
3-(1,3-Benzodioxol-5-yl)-2-cyano-N-ethylacrylamide: This compound shares the benzodioxole moiety but differs in its acrylamide structure.
1-(1,3-Benzodioxol-5-yl)-2-butanamine: This compound features a benzodioxole moiety and a butanamine structure, making it structurally similar but functionally different.
The uniqueness of this compound lies in its combination of multiple functional groups, which contribute to its diverse reactivity and potential biological activities.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4S/c21-15-6-10(17-18-16(19-24-17)14-2-1-5-25-14)8-20(15)11-3-4-12-13(7-11)23-9-22-12/h1-5,7,10H,6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOKGQAWGOOFBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)C4=NC(=NO4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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